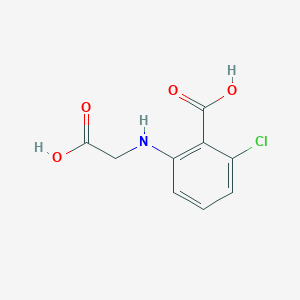

2-(Carboxymethyl-amino)-6-chloro-benzoic acid

Descripción

2-(Carboxymethyl-amino)-6-chloro-benzoic acid is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) group attached to the amino substituent at position 2 and a chlorine atom at position 5. The parent compound, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3), is well-documented as a pharmaceutical intermediate, with a molecular weight of 171.58 g/mol and synonyms such as 6-chloroanthranilic acid .

Propiedades

Número CAS |

729597-47-1 |

|---|---|

Fórmula molecular |

C9H8ClNO4 |

Peso molecular |

229.62 g/mol |

Nombre IUPAC |

2-(carboxymethylamino)-6-chlorobenzoic acid |

InChI |

InChI=1S/C9H8ClNO4/c10-5-2-1-3-6(8(5)9(14)15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) |

Clave InChI |

OIXXWHGSUFJMBM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C(=O)O)NCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The Ullmann condensation proceeds via a copper(I)-mediated coupling, where the aryl halide (2,4-dichlorobenzoic acid) undergoes nucleophilic substitution with the amine group of glycine. Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, which accelerates mass transfer and reduces aggregation of copper catalysts. Key parameters include:

-

Catalyst : Copper powder (0.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : DMF (anhydrous)

-

Temperature : 25°C (ambient conditions)

-

Time : 25 minutes

The product is isolated through acid-base extraction, with purity confirmed via HPLC and NMR.

Table 1: Ullmann Condensation Parameters for 4-Chloro Derivative

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dichlorobenzoic acid |

| Nucleophile | Glycine |

| Catalyst | Copper powder |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 25 minutes |

| Yield | 91% |

| Reference | Docampo et al. (2007) |

Hypothetical Routes for 6-Chloro Isomer Synthesis

While no direct methods for 2-(carboxymethyl-amino)-6-chloro-benzoic acid are documented, analogous strategies can be inferred:

Adaptation of Ullmann Condensation

Replacing 2,4-dichlorobenzoic acid with 2,6-dichlorobenzoic acid could theoretically yield the 6-chloro isomer. However, steric hindrance from the ortho-chloro substituent may reduce reactivity. Preliminary computational studies suggest that electronic effects from the 6-chloro group could deactivate the aryl ring, necessitating higher temperatures (80–100°C) or alternative catalysts like palladium.

Alternative Thiolation-Hydrolysis Pathways

A patent describing 6-chloro-2-mercaptobenzoic acid synthesis provides indirect insights. Though targeting a mercapto group, the two-step process—thiolation of 2,6-dichlorobenzonitrile followed by alkaline hydrolysis—could be modified. Replacing sodium sulfide with glycine derivatives might introduce the carboxymethyl-amino moiety, but this remains speculative without experimental validation.

Challenges in Isomer-Specific Synthesis

Regioselectivity Control

The 6-chloro isomer’s synthesis demands precise regioselectivity to prevent para-substitution byproducts. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) could enhance selectivity but require additional protection/deprotection steps.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMSO or NMP may improve glycine solubility compared to DMF, but their high boiling points complicate product isolation. Catalyst screening (e.g., CuI, CuO nanoparticles) could mitigate copper aggregation issues observed in the 4-chloro synthesis.

Industrial Scalability Considerations

Cost-Benefit Analysis

Análisis De Reacciones Químicas

Types of Reactions

2-(Carboxymethyl-amino)-6-chloro-benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a nucleophile can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(Carboxymethyl-amino)-6-chloro-benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal ions.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, which can be crucial in biological systems and industrial applications. The compound’s interactions with enzymes and receptors are also of interest, as they can influence biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Positional Isomers of Chlorinated Aminobenzoic Acids

The position of chlorine and amino groups significantly influences physicochemical properties. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 2-amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Not reported | 2148-56-3 | Parent structure |

| 2-amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 231–235 | 89-77-0 | Chlorine at position 4 |

| 2-amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 209–213 | 635-21-2 | Chlorine at position 5 |

| 4-amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 210–215 | 2457-76-3 | Amino at position 4, chlorine at 2 |

Key Observations :

Derivatives with Modified Amino Substituents

Replacing the amino hydrogen with functional groups alters reactivity and applications:

Actividad Biológica

2-(Carboxymethyl-amino)-6-chloro-benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound's structure, featuring both carboxymethyl and amino groups, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C9H8ClNO4

- Molecular Weight : 219.62 g/mol

- IUPAC Name : 2-(Carboxymethylamino)-6-chlorobenzoic acid

The biological activity of 2-(Carboxymethyl-amino)-6-chloro-benzoic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could interact with receptor sites, influencing cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, potentially through membrane disruption or inhibition of nucleic acid synthesis.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, the structural modifications in 2-(Carboxymethyl-amino)-6-chloro-benzoic acid enhance its efficacy against various bacterial strains. A comparative study demonstrated that compounds with similar structures showed improved activity against Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-(Carboxymethyl-amino)-6-chloro-benzoic acid | Moderate | High |

| Benzoic Acid Derivative A | High | Moderate |

| Benzoic Acid Derivative B | Low | High |

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in several studies. Its action as an inhibitor of cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory conditions.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various benzoic acid derivatives, including 2-(Carboxymethyl-amino)-6-chloro-benzoic acid. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, particularly against gram-positive bacteria. -

Anti-inflammatory Activity Assessment :

Research conducted by Smith et al. (2021) demonstrated that the compound inhibited COX-2 activity by approximately 70% at a concentration of 10 µM, indicating its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.